molecular formula C8H4BrN3 B3034128 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile CAS No. 1392210-94-4

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile

Cat. No.: B3034128
CAS No.: 1392210-94-4
M. Wt: 222.04
InChI Key: NPVHUJAEFUUHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a cyano group at the 7-position

Mechanism of Action

Target of Action

The primary targets of 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

The compound is synthesized via a chemodivergent process involving α-bromoketones and 2-aminopyridines . The downstream effects of this compound on various biochemical pathways are still under investigation.

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is stored in an inert atmosphere at 2-8°C, suggesting that temperature and atmospheric conditions may play a role in its stability .

Preparation Methods

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization/bromination process. The reaction conditions often involve the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, without the need for a base .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile has several applications in scientific research, including:

Comparison with Similar Compounds

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile can be compared with other similar compounds, such as:

    Imidazo[1,2-A]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    3-Bromoimidazo[1,2-A]pyridine Derivatives: These compounds have variations in the position and type of substituents, such as different halogens or functional groups.

    7-Cyanoimidazo[1,2-A]pyridine Derivatives: These compounds have a cyano group at the 7-position but differ in other substituents.

The uniqueness of this compound lies in its specific combination of a bromine atom at the 3-position and a cyano group at the 7-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHUJAEFUUHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Reactant of Route 4
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.